外消旋氯吡格雷-d4 羧酸

概述

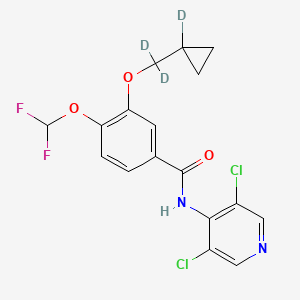

描述

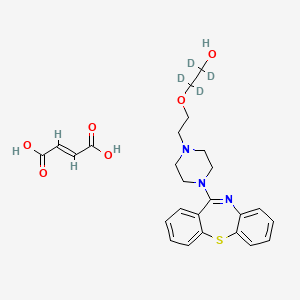

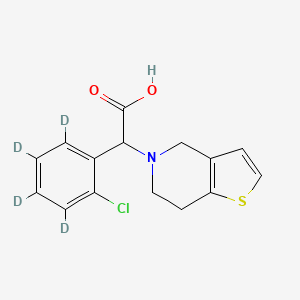

rac-Clopidogrel-d4 Carboxylic Acid is a deuterated metabolite of the drug Clopidogrel. It is used as an internal standard for the quantification of Clopidogrel by gas chromatography or liquid chromatography-mass spectrometry. The compound has the molecular formula C15H10ClD4NO2S and a molecular weight of 311.82 g/mol .

科学研究应用

氯吡格雷合成中的非对映异构体拆分

- "外消旋氯吡格雷-d4 羧酸" 在氯吡格雷合成中至关重要,其非对映异构体拆分对于获得对映体纯化合物很重要。例如,(Wang et al., 2012) 研究了外消旋邻氯扁桃酸(氯吡格雷合成的关键中间体)的分离。

药代动力学研究

- (El-Sadek et al., 2011) 等研究开发了测定人血浆中 "外消旋氯吡格雷-d4 羧酸" 的方法,表明其在氯吡格雷药代动力学分析中的重要性。

在药物代谢和药效学中的作用

- (Tarkiainen et al., 2015) 和 (Lewis et al., 2013) 的研究表明,基因变异可以影响氯吡格雷代谢为其羧酸代谢物,从而影响该药的抗血小板作用。

化学合成和标记

- 氯吡格雷(包括其羧酸代谢物)的合成和标记在 (Burgos et al., 2000) 等研究中得到探讨,这对于了解该药的化学性质和行为非常重要。

代谢物葡萄糖醛酸化和药物相互作用

- (Kahma et al., 2018) 和 (Wu et al., 2013) 的研究调查了该代谢物如何与其他药物和酶相互作用,突出了其在药物-药物相互作用和代谢中的重要性。

代谢物测定的分析方法

- 测定各种介质中 "外消旋氯吡格雷-d4 羧酸" 存在和浓度的技术对于药代动力学和药效学研究至关重要,如 (Mitakos & Panderi, 2004) 和 (Bahrami et al., 2008) 等著作中所示。

代谢途径和酶促过程

- 了解氯吡格雷的代谢途径,包括其羧酸代谢物的形成,对于理解其药理作用至关重要。这在 (Ford, 2016) 和 (Liu et al., 2012) 等研究中得到例证。

作用机制

Target of Action

Rac-Clopidogrel-d4 Carboxylic Acid, also known as (Rac)-Clopidogrel carboxylic acid-d4, is a derivative of Clopidogrel . Clopidogrel is an antiplatelet agent primarily targeting platelets to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease .

Mode of Action

Clopidogrel is a prodrug that inhibits platelet aggregation, reducing the risk of myocardial infarction and stroke . It is superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease and provides additional benefit to patients with acute coronary syndromes already taking aspirin .

Biochemical Pathways

Clopidogrel is known to inhibit the P2Y12 receptor, a key player in platelet activation and aggregation .

Pharmacokinetics

About 85-90% of an oral dose of Clopidogrel undergoes first-pass metabolism by carboxylesterase 1 in the liver to an inactive carboxylic acid metabolite . Approximately 2% of Clopidogrel is oxidized to 2-oxoclopidogrel . This conversion is carried out by various cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2C19 .

Result of Action

The primary result of Clopidogrel’s action is the prevention of blood clot formation, thereby reducing the risk of myocardial infarction and stroke . It achieves this by inhibiting platelet aggregation .

生化分析

Biochemical Properties

“rac-Clopidogrel-d4 Carboxylic Acid” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is a pro-drug that undergoes rapid absorption and extensive metabolism, with approximately 85–90% converted to an inactive carboxylic acid metabolite . The remaining part is converted to an active thiol .

Cellular Effects

The effects of “rac-Clopidogrel-d4 Carboxylic Acid” on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of “rac-Clopidogrel-d4 Carboxylic Acid” involves its conversion to an active metabolite via a two-step bioactivation process . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “rac-Clopidogrel-d4 Carboxylic Acid” change over time. The compound appears stable for 1 week at room temperature and 9 months at -80°C

Dosage Effects in Animal Models

The effects of “rac-Clopidogrel-d4 Carboxylic Acid” vary with different dosages in animal models

Metabolic Pathways

“rac-Clopidogrel-d4 Carboxylic Acid” is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

“rac-Clopidogrel-d4 Carboxylic Acid” is transported and distributed within cells and tissues

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-Clopidogrel-d4 Carboxylic Acid involves the deuteration of Clopidogrel Carboxylic AcidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of rac-Clopidogrel-d4 Carboxylic Acid follows similar synthetic routes but on a larger

属性

IUPAC Name |

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675774 | |

| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-52-7 | |

| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。